molecular formula C11H14ClFN2O2 B13901716 Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate

Cat. No.: B13901716
M. Wt: 260.69 g/mol
InChI Key: OAAURPCVAXVZSB-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate is a carbamate-protected aniline derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound features a benzenediamine motif substituted with chloro and fluoro groups, and protected by a tert-butyloxycarbonyl (Boc) group. The presence of both a protected amine and a free aromatic amine on the same aromatic ring makes it a valuable scaffold for constructing more complex molecules. Its primary research application lies in its use as a key building block for the synthesis of pharmacologically active heterocycles. The reactive sites on the molecule allow for sequential functionalization, enabling its incorporation into larger molecular architectures. This is particularly valuable in the development of potential anticancer agents, where the integration of protected amino acid and heterocyclic motifs is a common strategy to create hybrid molecules with enhanced cytotoxicity and improved ability to interact with biological targets . The structural features of this intermediate are consistent with those used in the exploration of novel compounds that may act as tubulin polymerization inhibitors or modulate other key oncogenic pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14ClFN2O2

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate

InChI

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-5-7(13)8(14)4-6(9)12/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

OAAURPCVAXVZSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview:

The most straightforward and commonly employed method involves reacting 4-amino-2-chloro-5-fluoroaniline with tert-butyl chloroformate in the presence of a base, typically triethylamine, to facilitate carbamate formation.

Reaction Scheme:

$$ \text{4-Amino-2-chloro-5-fluoroaniline} + \text{tert-Butyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, RT}} \text{Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate} $$

Procedure:

  • Dissolve 4-amino-2-chloro-5-fluoroaniline in anhydrous dichloromethane (DCM).
  • Add triethylamine (1.2 equivalents) to neutralize the HCl generated.
  • Cool the mixture to 0°C to control exothermicity.
  • Slowly add tert-butyl chloroformate (1.1 equivalents) dropwise.
  • Stir at room temperature for 4–6 hours until completion, monitored via TLC.
  • Quench with water, extract the organic layer, wash, dry, and concentrate.
  • Purify by column chromatography or recrystallization.

Reaction Conditions:

Parameter Conditions
Solvent Anhydrous Dichloromethane
Temperature 0°C to Room Temperature
Reagents Triethylamine (base), tert-Butyl chloroformate
Time 4–6 hours

Alternative Method: Carbamate Formation via Phosgene or Triphosgene

Reaction Overview:

In cases requiring high purity or specific functional group transformations, phosgene or triphosgene can be used to generate the carbamoyl chloride intermediate, which then reacts with the amine.

Procedure:

  • React 4-amino-2-chloro-5-fluoroaniline with triphosgene in the presence of a base (e.g., pyridine) in an inert solvent like THF.
  • The resulting carbamoyl chloride intermediate is then reacted with tert-butyl amine or directly with tert-butyl alcohol derivatives under suitable conditions.

Note:

This method is more hazardous due to the toxicity of phosgene derivatives and requires specialized equipment.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are often employed to enhance safety, control, and yield. The process involves:

  • Continuous addition of tert-butyl chloroformate to a stirred solution of 4-amino-2-chloro-5-fluoroaniline.
  • Use of in-line purification techniques such as filtration and chromatography.
  • Optimization of temperature and reagent stoichiometry to maximize yield and minimize by-products.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Temperature Advantages Disadvantages
Direct carbamoylation 4-Amino-2-chloro-5-fluoroaniline + tert-butyl chloroformate + triethylamine DCM 0°C to RT Simple, high yield Sensitive to moisture, requires inert atmosphere
Phosgene/triphosgene route 4-Amino-2-chloro-5-fluoroaniline + triphosgene THF Reflux Suitable for scale Toxic reagents, hazardous

Research Findings and Notes

  • The carbamate formation via direct reaction with tert-butyl chloroformate is well-documented, providing yields often exceeding 80% under optimized conditions.
  • The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring can influence the reactivity, often requiring slight modifications such as temperature control or reagent excess.
  • Purification typically involves silica gel chromatography or recrystallization from suitable solvents like ethyl acetate or hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:

    Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis reactions yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H14ClFN2O2C_{11}H_{14}ClFN_2O_2 . It has a molecular weight of 260.69 g/mol . This compound is also known by other names, including 2665663-17-0 and this compound .

Scientific Research Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context and related information:

  • Synthesis of Edoxaban Intermediate: A method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, an intermediate useful in the synthesis of Edoxaban, is described in a patent .
  • Reagent for Chemical Synthesis: Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • CFTR Potentiator Research: N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, a CFTR potentiator, was discovered using high-throughput screening .
  • Cyclin-Dependent Kinase 2 (CDK2) Degradation: Bifunctional compounds containing pyrimidine derivatives that cause degradation of Cyclin-dependent kinase 2 (CDK2) are also described .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:

  • tert-Butyl N-(4-aminophenyl)carbamate
  • tert-Butyl N-(4-amino-2-chlorophenyl)carbamate
  • tert-Butyl N-(4-amino-2-fluorophenyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups on the phenyl ring can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Biological Activity

Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate, identified by its CAS number 2665663-17-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C12H15ClFN2O2\text{Molecular Formula }C_{12}H_{15ClFN_2O_2}

Key Features

  • Functional Groups : The presence of amino, chloro, and fluorine substituents on the phenyl ring enhances its biological activity.
  • Solubility : The tert-butyl group increases lipophilicity, which may influence absorption and distribution in biological systems.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that modifications in the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
1HCT-151.61
2Jurkat<10
3A-431<10

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with tumor growth. For example, compounds with similar structures have been shown to inhibit ACK1 kinase activity, leading to reduced phosphorylation of downstream targets like AKT, which is crucial for cell survival and proliferation .

Case Studies

  • Inhibition of ACK1 Kinase : A study demonstrated that derivatives of compounds similar to this compound significantly inhibited ACK1 kinase activity with IC50 values indicating potent inhibition at micromolar concentrations .
  • Antiproliferative Effects : In vitro studies on various cancer cell lines showed that modifications in the structure led to varying degrees of antiproliferative effects, suggesting a strong relationship between chemical structure and biological efficacy .
  • SAR Analysis : The structure-activity relationship studies indicated that the presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl ring significantly enhances the biological activity of related compounds .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy in clinical settings.

Absorption and Distribution

The lipophilicity imparted by the tert-butyl group suggests favorable absorption characteristics through biological membranes. However, further studies are needed to quantify these properties.

Metabolism

Metabolic stability is a critical factor for drug candidates. Research indicates that modifications in the molecular structure can lead to improved metabolic profiles, enhancing overall bioavailability .

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